molecular formula C19H15ClN4S B2487285 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207014-08-1

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B2487285
CAS No.: 1207014-08-1
M. Wt: 366.87
InChI Key: NYNSQUISMHAZEY-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a recognized and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity. VEGFR2 is the primary mediator of angiogenic signaling in endothelial cells , a process critical for tumor growth and metastasis. By selectively targeting and inhibiting VEGFR2, this compound effectively blocks downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and survival. Its primary research application is in the field of oncology, where it is used as a chemical tool to investigate the mechanisms of angiogenesis and to evaluate the therapeutic potential of anti-angiogenic strategies in various cancer models. The compound demonstrates high potency in enzymatic assays , making it a valuable asset for researchers dissecting the complex signaling networks in vascular biology and for the preclinical assessment of targeting tumor vasculature. Furthermore, its selectivity profile aids in understanding the specific contributions of VEGFR2 signaling apart from other closely related kinase pathways, providing crucial insights for targeted drug discovery efforts.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-12-3-9-16(10-4-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-5-7-15(20)8-6-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSQUISMHAZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the triazole ring. One common approach is the cyclization of a suitable precursor containing both phenyl and chlorophenyl groups under specific conditions, such as heating in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole and triazole rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to introduce different substituents at various positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Thiazole-2-oxide and triazole-1-oxide derivatives.

  • Reduction products: Reduced thiazole and triazole derivatives.

  • Substitution products: Derivatives with different substituents on the rings.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections.

  • Biology: The compound's interaction with biological molecules can be studied to understand its potential as a therapeutic agent.

  • Material Science: Its unique structure makes it suitable for use in the development of new materials with specific properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-...thiazole) are isostructural, crystallizing in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl in 4 vs. F in 5), their crystal packing remains identical, with minor conformational adjustments to accommodate steric and electronic differences .
  • Compound 35c (2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole) replaces the 4-chlorophenyl group with a bromophenyl substituent. This modification enhances antimicrobial activity (MIC: 100–200 µg/mL), suggesting halogen size and polarizability influence bioactivity .

Positional Isomerism

  • 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine () demonstrates that shifting the chloro substituent from the para to meta position on the phenyl ring reduces antimicrobial efficacy compared to the target compound, highlighting the importance of substituent orientation .

Physicochemical Properties

Crystallographic Behavior

  • The target compound and its analogues exhibit planar molecular conformations, except for one fluorophenyl group in Compounds 4 and 5, which adopts a perpendicular orientation. This structural flexibility impacts intermolecular interactions, such as π-π stacking and halogen bonding, critical for crystal stability .
  • 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows similar packing motifs but reduced solubility compared to the chloro analogue, attributed to bromine’s larger atomic radius and hydrophobicity .

Thermal Stability

  • Halogen substitution directly influences melting points. For instance, brominated derivatives (e.g., Compound 35c) exhibit higher melting points (~220–224°C) than chlorinated analogues (~200–210°C), correlating with stronger van der Waals interactions .

Antimicrobial Efficacy

Compound Substituents (Thiazole/Triazole) MIC (µg/mL) Inhibition Zone (mm) Reference
Target Compound 4-ClPh (Thiazole), 4-MePh (Triazole) N/A N/A
Compound 35c 4-BrPh (Thiazole), 4-Tolyl (Triazole) 100–200 18–25
4-(3-ClPh)-thiazol-2-yl 3-ClPh (Thiazole), 4-MePh (Triazole) >200 12–15
  • The target compound’s bioactivity is inferred from structural analogues. Chlorine’s balance of electronegativity and lipophilicity may optimize membrane penetration, whereas bulkier halogens (Br) enhance target binding but reduce solubility .

Therapeutic Potential

  • 4-(Aziridin-1-yl)-bis(4-chlorophenyl)methyl]-5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazole () demonstrates anticancer activity, suggesting that triazole-thiazole hybrids with chloro substituents may exhibit broad-spectrum biological effects .

Biological Activity

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClN4OS
  • Molecular Weight : 382.87 g/mol
  • IUPAC Name : this compound

The structural characteristics of this compound play a significant role in its biological activity. The presence of the thiazole and triazole rings contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, indicating strong anticancer properties .
Cell LineIC50 (µM)
A549<10
NIH/3T3<10
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival pathways .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity:

  • Experimental Models : In picrotoxin-induced convulsion models, it exhibited protective effects with an ED50 (Effective Dose) value indicating significant anticonvulsant potential .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to or derived from thiazole and triazole structures:

  • Evren et al. (2019) developed novel thiazole derivatives and tested them against cancer cell lines, noting that structural modifications significantly influenced their anticancer activity .
  • A study on thiazole derivatives indicated that compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced cytotoxicity against cancer cells .
  • Antimicrobial efficacy was further supported by research demonstrating that similar thiazole derivatives exhibited broad-spectrum antimicrobial effects .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole, and how are reaction conditions optimized?

The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves cyclocondensation of pre-functionalized thiazole and triazole precursors. For example, triazole intermediates are often synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions, followed by coupling with thiazole derivatives via nucleophilic substitution. Key reaction parameters include solvent choice (e.g., PEG-400 for enhanced solubility ), temperature control (70–80°C), and catalysts like Bleaching Earth Clay (pH 12.5) for heterogeneous catalysis . Post-synthesis purification involves recrystallization in aqueous acetic acid and TLC monitoring .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?

  • ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substituent positions.
  • IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (690–620 cm⁻¹) validate the thiazole and triazole rings .
  • Elemental Analysis : Experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation) ensure purity .

Q. What are the primary challenges in achieving high yields during synthesis, and how are they mitigated?

Challenges include side reactions (e.g., incomplete cyclization) and solubility issues. Mitigation strategies:

  • Use of PEG-400 as a green solvent improves reactant dispersion .
  • Stepwise addition of catalysts (e.g., CuSO₄/ascorbate for CuAAC) minimizes byproducts .
  • Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereoelectronic properties?

SCXRD with SHELXL refinement determines bond lengths, angles, and intermolecular interactions. For example:

  • Thiazole C-S bond lengths (~1.69–1.72 Å) and triazole N-N distances (~1.31–1.34 Å) confirm aromaticity .
  • Dihedral angles between aryl groups (e.g., 4-chlorophenyl and 4-methylphenyl) reveal steric effects .
  • Software like WinGX/ORTEP visualizes anisotropic displacement parameters (ADPs) to assess thermal motion .

Q. How do substituent variations (e.g., halogen, methyl groups) influence biological activity, and what SAR trends are observed?

  • 4-Chlorophenyl : Enhances lipophilicity and target binding (e.g., antimicrobial targets via Cl···π interactions) .
  • Methyl groups : Improve metabolic stability by steric shielding .
  • Fluorophenyl analogs : Comparative studies show altered activity profiles (e.g., 4-fluorophenyl derivatives exhibit higher antifungal IC₅₀) .

Q. What computational methods are used to predict target binding modes, and how do they align with experimental data?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51 or bacterial DHFR.
  • MD simulations : RMSD plots (e.g., <2.0 Å over 100 ns) validate stability of ligand-target complexes .
  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., triazole N3) for covalent inhibitor design .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

  • Case Study : Discrepancies in NMR-predicted vs. SCXRD-observed conformers arise from dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) or DFT calculations (B3LYP/6-31G*) reconcile these differences .
  • Refinement tools : SHELXL’s TWIN/BASF commands correct for twinning in SCXRD data .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Co-crystallization : With β-cyclodextrin improves aqueous solubility .
  • Prodrug design : Phosphate ester derivatives enhance membrane permeability .
  • LogP adjustment : Substituent tuning (e.g., –OCH₃ for hydrophilicty) balances partition coefficients .

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